molecular formula C25H25N5O2S B11424284 4-methyl-N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

4-methyl-N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B11424284
M. Wt: 459.6 g/mol
InChI Key: DZWCEBYBNCQUIT-UHFFFAOYSA-N
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Description

4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core, a phenylpiperazine moiety, and a sulfonamide group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions. Finally, the sulfonamide group is added via sulfonation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to streamline the process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline and phenylpiperazine derivatives .

Scientific Research Applications

4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may act as an antagonist at serotonin receptors, thereby modulating neurotransmitter activity in the brain. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of a quinoxaline core, phenylpiperazine moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H25N5O2S

Molecular Weight

459.6 g/mol

IUPAC Name

4-methyl-N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H25N5O2S/c1-19-11-13-21(14-12-19)33(31,32)28-24-25(27-23-10-6-5-9-22(23)26-24)30-17-15-29(16-18-30)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,26,28)

InChI Key

DZWCEBYBNCQUIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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